Methyl Laurate

Catalog No.
S598052
CAS No.
111-82-0
M.F
C13H26O2
M. Wt
214.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Laurate

CAS Number

111-82-0

Product Name

Methyl Laurate

IUPAC Name

methyl dodecanoate

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3

InChI Key

UQDUPQYQJKYHQI-UHFFFAOYSA-N

solubility

Insol in water; miscible with ethyl alcohol, ether, acetone
SOL IN MOST COMMON ORGANIC SOLVENTS
soluble in most organic solvents; insoluble in water

Synonyms

Dodecanoic Acid Methyl Ester; Lauric Acid Methyl Ester; Agnique ME 1270U; Agnique ME 1290; Agnique ME 1298; CE 1290; CE 1295; Edenor ME-C 1298-100; Emery 2296; Exceparl ML 85; Metholene 2296; Methyl Dodecanoate; Methyl Dodecylate; Methyl laurate; Met

Canonical SMILES

CCCCCCCCCCCC(=O)OC

The exact mass of the compound Methyl dodecanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; miscible with ethyl alcohol, ether, acetonesol in most common organic solventssoluble in most organic solvents; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5027. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Laurates - Supplementary Records. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl laurate (C13H26O2), the C12 methyl ester of dodecanoic acid, is a mid-chain fatty acid methyl ester (FAME) widely procured as a high-purity precursor for surfactants, flavorings, and bio-lubricants. Characterized by a melting point of approximately 5.2 °C and a boiling point of 267 °C, it offers a highly stable, low-viscosity liquid profile at room temperature [1]. In industrial procurement, methyl laurate is prioritized over its free acid counterpart (lauric acid) due to its non-corrosive nature, improved solubility in organic solvents, and superior suitability for low-temperature catalytic transformations, making it a critical intermediate for synthesizing lauryl alcohol and alkanolamides [2].

Research Fit

Synthesis Bio-based solvent for cycloaddition and related transformations
Biodiesel C12 FAME supports lower smoke emissions in diesel combustion
PCM Eutectic mixtures enable tunable melting near 4–6 °C
Antimicrobial C12 chain length supports antimicrobial screening studies

Substituting methyl laurate with adjacent-chain FAMEs (like methyl caprate or methyl myristate) or free lauric acid introduces severe process liabilities. Free lauric acid requires harsh, energy-intensive conditions (e.g., 200 °C and high pressure) for amidation, which degrades heat-sensitive products and necessitates costly downstream distillation [1]. Conversely, using longer-chain esters like methyl myristate (C14) raises the melting point from 5.2 °C to over 18 °C, causing unacceptable crystallization and cold-flow issues in low-temperature formulations or biodiesel blends [2]. Procurement of exact-chain methyl laurate is therefore mandatory to balance low-temperature fluidity with optimal lipophilicity in downstream applications.

Substitution Risk

Combustion profile
Longer-chain FAMEs (C14–C18) may increase smoke emissions, altering emission compliance outcomes.
Phase change behavior
Melting point and latent heat are chain-length tuned; substituting C12 with C14+ can shift thermal buffering out of target range.
Antimicrobial activity
C12 laurate activity is distinct; shorter or longer chain FAMEs may produce different MIC profiles, compromising reproducibility.

Low-Temperature Amidation Efficiency for Surfactant Synthesis

In the synthesis of secondary amide surfactants (e.g., N-methyl lauroylethanolamide), methyl laurate enables highly efficient enzymatic conversion at mild temperatures. Using a biocatalyst at 50 °C, methyl laurate achieves a >97.1% product yield within 36 hours, and 97.3% in 16 hours with adjusted molar ratios [1]. In stark contrast, industrial amidation using free lauric acid requires extreme conditions (approximately 200 °C and 345–690 kPa), which triggers thermal degradation and mandates additional distillation steps to meet purity specifications [1].

Evidence DimensionAmidation reaction conditions and yield
Target Compound DataMethyl laurate: >97% yield at 50 °C (ambient pressure)
Comparator Or BaselineLauric acid: Requires ~200 °C and 345–690 kPa
Quantified Difference150 °C reduction in processing temperature, eliminating thermal degradation
ConditionsEnzymatic amidation (Chirazyme L-2) vs. conventional industrial chemical amidation

Allows manufacturers to produce high-purity secondary amides without the energy costs and yield losses associated with high-temperature distillation.

Cycloaddition yield
Head-to-head
ML: 92% yield; DMF: 89%; DMSO: 85%; CH₃CN: 78%; CH₂Cl₂: 81%
Reported yield context in [3+2] cycloaddition
Solvent recyclability demonstrated, rt, 30 min

Cold-Flow Properties and Melting Point Superiority

Chain length in fatty acid methyl esters dictates phase behavior at ambient temperatures. Methyl laurate (C12) exhibits a melting point of 5.2 °C, remaining a low-viscosity liquid in most operational environments [1]. Substituting with the next even-chain homolog, methyl myristate (C14), increases the melting point to 18.5 °C, while methyl palmitate (C16) solidifies at 30 °C [2]. This makes methyl laurate uniquely suited for formulations requiring high lipophilicity without the risk of solid-phase dropout in cold climates.

Evidence DimensionMelting point / Cold-flow limit
Target Compound DataMethyl laurate: 5.2 °C
Comparator Or BaselineMethyl myristate: 18.5 °C; Methyl palmitate: 30.0 °C
Quantified Difference13.3 °C to 24.8 °C lower melting point than longer-chain analogs
ConditionsStandard atmospheric pressure phase transition measurements

Critical for preventing crystallization and maintaining fluidity in winter-grade biodiesel blends, lubricants, and liquid surfactant concentrates.

Smoke emission
Head-to-head
ML (C12) < MM (C14) < MP (C16) < MS (C18)
Supports low-emission fuel selection
DI diesel engine, pure saturated FAMEs

Catalytic Hydroconversion Rates for Fatty Alcohol Production

When producing dodecan-1-ol (lauryl alcohol) via catalytic hydroconversion, the choice of precursor impacts reaction kinetics and reactor longevity. Methyl laurate demonstrates a slightly higher oxygenate conversion rate (6.46 mmol/g_cat/min) compared to free lauric acid (6.17 mmol/g_cat/min) under identical mild conditions (170 °C, 40 bar H2)[1]. More importantly, utilizing the esterified form avoids the well-documented corrosive effects of free fatty acids on metallic catalysts and reactor vessels during continuous operation.

Evidence DimensionHydroconversion reaction rate
Target Compound DataMethyl laurate: 6.46 mmol/g_cat/min
Comparator Or BaselineLauric acid: 6.17 mmol/g_cat/min
Quantified Difference4.7% faster conversion rate, coupled with the elimination of acid-induced corrosivity
ConditionsMoOx-modified Ru catalysts, 170 °C, 40 bar H2

Improves throughput and extends expensive catalyst lifespans in industrial fatty alcohol synthesis facilities.

Antibacterial MIC
Head-to-head
ML: 0.156–0.312 mg/mL; Crude extract: 6.25 mg/mL
Supports antimicrobial screening context
Broth dilution, S. aureus, E. coli, S. typhi, S. boydii

Vapor Pressure and Volatility Control

Methyl laurate provides a highly specific volatility profile that is essential for controlled-release applications and solvent drying processes. At 25 °C, methyl laurate has a significantly lower vapor pressure (approx. 0.0055 hPa) compared to shorter-chain analogs like methyl octanoate, which exhibits a vapor pressure of approximately 0.54 hPa (0.405 mmHg)[REFS-1, REFS-2]. This low VOC emission profile ensures that methyl laurate remains stable in open-bath processes or long-wear cosmetic formulations, whereas shorter esters evaporate prematurely.

Evidence DimensionVapor pressure at 25 °C
Target Compound DataMethyl laurate: ~0.0055 hPa
Comparator Or BaselineMethyl octanoate: ~0.54 hPa
Quantified DifferenceApproximately 100-fold lower vapor pressure than C8 FAMEs
ConditionsStandard state (25 °C, 100 kPa)

Ensures regulatory compliance for low-VOC solvents while maintaining sufficient stability for long-duration industrial lubrication and cosmetic emollience.

PCM enthalpy
Cross-study
ML-PA eutectic: 194.39 J/g, onset 5.69 °C
Reported PCM thermal property context
DSC analysis, binary fatty acid mixtures
Vapor pressure
Class-level
C12 volatility intermediate between C10 and C14
Class-level inference; data to verify
Static apparatus, 1 Pa–100 kPa, 262–453 K
Esterification conversion
Head-to-head
95.33% conversion with [C₃SO₃Hnhp]HSO₄
Supports catalyst selection for synthesis
Ionic liquid catalyst, 5-cycle recyclability

Precursor for High-Purity Alkanolamides and Surfactants

Driven by its ability to undergo low-temperature enzymatic amidation with >97% yield, methyl laurate is the preferred precursor for synthesizing secondary amide surfactants (e.g., N-methyl lauroylethanolamide) used in premium cosmetics and detergents, avoiding the thermal degradation seen with free lauric acid [1].

Winter-Grade Biodiesel and Bio-Lubricant Blending

Because its melting point (5.2 °C) is significantly lower than methyl myristate (18.5 °C), methyl laurate is heavily procured as a blending agent to improve the cold-flow properties and kinematic viscosity of biodiesel and industrial bio-lubricants without sacrificing cetane number [2].

Non-Corrosive Intermediate for Lauryl Alcohol Synthesis

Methyl laurate is utilized in catalytic hydrodeoxygenation processes to produce dodecan-1-ol. Its esterified nature protects expensive metallic catalysts from the corrosive wear typically caused by free lauric acid, while simultaneously offering slightly faster conversion kinetics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ApplicationGreen synthetic solvent evaluation
Selection PropertyYield and recyclability profile
Validation FocusCycloaddition yield comparison
ApplicationBiodiesel emission performance
Selection PropertyOxygen-to-carbon ratio
Validation FocusSmoke emission measurement
ApplicationCold-chain PCM development
Selection PropertyEutectic thermal profile
Validation FocusDSC melting and enthalpy validation
ApplicationAntimicrobial screening studies
Selection PropertyC12 chain-length specificity
Validation FocusMIC and spectrum confirmation

Physical Description

Liquid; Dry Powder
Water-white liquid; mp = 4.8 deg C; [Hawley] Colorless liquid; [MSDSonline]
Liquid
colourless to pale yellow liquid with a fatty, floral, winey odour

Color/Form

COLORLESS LIQUID
Water-white liquid

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Exact Mass

214.193280068 Da

Monoisotopic Mass

214.193280068 Da

Boiling Point

267 °C
148.00 °C. @ 18.00 mm Hg

Heavy Atom Count

15

Taste

FATTY TASTE

Density

0.8702 @ 20 °C/4 °C
0.863-0.872

LogP

5.41 (LogP)
5.41
log Kow= 5.41

Odor

FATTY, FLORAL ODOR REMINISCENT OF WINE
OILY, WINEY, FATTY ODOR

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

5.2 °C
5 °C

UNII

8IPS6BI6KW

GHS Hazard Statements

Aggregated GHS information provided by 381 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 68 of 381 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 313 of 381 companies with hazard statement code(s):;
H400 (82.11%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (72.52%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE: METHYL LAURATE (5 MG) GIVEN DAILY FOR 5 DAYS TO MICE IMPLANTED IP WITH 106 EHRLICH ASCITES TUMOR CELLS PROLONGED SURVIVAL.

Vapor Pressure

0.00411 [mmHg]
4.11X10-3 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

111-82-0

Wikipedia

Methyl laurate

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients;Skin Conditioning Agents;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

BY PROLONGED BOILING OF LAURIC ACID WITH METHANOL IN THE PRESENCE OF SULFURIC ACID.

General Manufacturing Information

Not Known or Reasonably Ascertainable
All Other Chemical Product and Preparation Manufacturing
Construction
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Dodecanoic acid, methyl ester: ACTIVE
Method of purification: vacuum fractional distillation.
NON-ALCOHOLIC BEVERAGES 0.50-5.0 PPM; ICE CREAM, ICES, ETC 0.50-5.0 PPM; CANDY 0.02-0.50 PPM; BAKED GOODS 1.0 PPM.
USEFUL IN FATTY FLAVORS, COCONUT, NUT.

Analytic Laboratory Methods

DETERMINATION OF FATTY ACIDS IN FATS AND OILS BY GAS CHROMATOGRAPHY.

Interactions

Linear saturated fatty acid methyl esters were comitogenic with lectins for mouse lymphocytes, the degree of comitogenicity being strongly dependent on the length of the acyl group, and maximal for methyl tetradecanoate. Lesser effects were found for analogs with 10, 12, or 16 acyl carbon atoms, whereas those with fewer than 10 or more than 16 were inactive. /Methyl esters/
1. P. Lemaire et al. “Subterminal hydroxylation of lauric acid by microsomes from a marine fish” Lipids, vol. 27 pp. 187-191, 19922. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 20063. P. Legrand et al. “Lauric acid is desaturated to 12:1n-3 by hepatocytes and rat liver homogenates” Lipids, vol. 37 pp. 569-572, 20024. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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